2-Nitrocyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

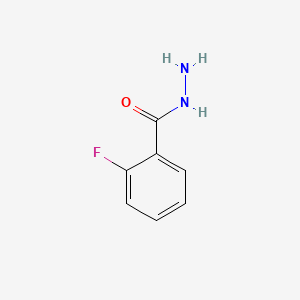

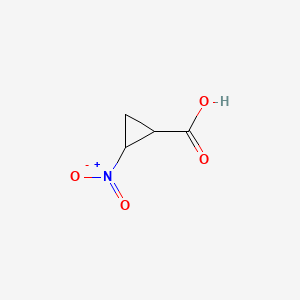

2-Nitrocyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C4H5NO4 and its molecular weight is 131.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

2-Nitrocyclopropane-1-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. A key finding is the ability to create 2-nitrocyclopropanes bearing various functional groups such as ketones, amides, esters, and carboxylic acids, from unsaturated carbonyl compounds. These nitrocyclopropanes can be converted into cyclopropyl-amino acids, which are significant in the synthesis of biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Acidic Properties and Gas-Phase Studies

The gas-phase acidity of nitrocyclopropane, a related compound, is weaker compared to its open-chain analog, 2-nitropropane. This property is attributed to the hybridization requirements for carbanion stabilization, which contrasts between the cyclopropyl ring and the nitro group (Bartmess, Wilson, Sorensen, & Bloor, 1992).

Structural and Conformational Analysis

The structures of certain derivatives of nitrocyclopropane carboxylic acid, like 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been determined using X-ray methods. These studies provide insights into the conformational aspects of the molecule and its derivatives, which are crucial for understanding its chemical behavior (Korp, Bernal, & Fuchs, 1983).

Synthesis of Cyclopropane Amino Acids

Nitrocyclopropane carboxylates have been synthesized using a variety of methods. These compounds serve as precursors for the preparation of cyclopropane alpha-amino acids, which are valuable in various synthetic applications (Wurz & Charette, 2004).

Catalytic Asymmetric Synthesis

There has been progress in the catalytic asymmetric synthesis of nitrocyclopropane carboxylates, which demonstrates the potential for producing compounds with high enantioselectivity and diastereoselectivity. These synthesized compounds have applications in bioactive target synthesis (Moreau, Alberico, Lindsay, & Charette, 2012).

Ring-Opening Reactions

The Lewis acid-induced ring-opening reactions of 2-aryl-3-nitrocyclopropane-1,1-dicarboxylates have shown significant versatility, leading to the formation of various polyfunctionalized dipoles. These reactions open pathways for synthesizing complex molecular structures (Asahara, Nishiwaki, & Kamidate, 2021).

Ethylene Biosynthesis in Plants

In plant biology, the study of 1-aminocyclopropane-1-carboxylic acid, a close relative of this compound, has revealed its role as a major precursor of ethylene, a crucial plant hormone. This understanding has implications in agricultural practices and the study of plant physiology (Hoffman, Yang, & McKeon, 1982).

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Nitrocyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyclopropane", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Ethyl chloroformate", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Nitration of Cyclopropane with Nitric Acid and Sulfuric Acid to form 2-Nitrocyclopropane", "Step 2: Hydrolysis of 2-Nitrocyclopropane with Sodium Hydroxide to form 2-Nitrocyclopropanol", "Step 3: Esterification of 2-Nitrocyclopropanol with Ethyl Chloroformate to form Ethyl 2-Nitrocyclopropane-1-carboxylate", "Step 4: Hydrolysis of Ethyl 2-Nitrocyclopropane-1-carboxylate with Sodium Bicarbonate to form 2-Nitrocyclopropane-1-carboxylic acid", "Step 5: Purification of 2-Nitrocyclopropane-1-carboxylic acid using Methanol and Diethyl Ether" ] } | |

CAS No. |

22882-43-5 |

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

(1R,2R)-2-nitrocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 |

InChI Key |

ZWYGYMZMGJZSMM-PWNYCUMCSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1[N+](=O)[O-])C(=O)O |

SMILES |

C1C(C1[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.